molecular formula C32H30N2O2 B12494378 2-[5-(oxiran-2-ylmethoxy)-1H-indol-3-yl]-N-tritylethanamine

2-[5-(oxiran-2-ylmethoxy)-1H-indol-3-yl]-N-tritylethanamine

Cat. No.: B12494378
M. Wt: 474.6 g/mol
InChI Key: SKABPGQSLFTFTE-UHFFFAOYSA-N
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Description

2-[5-(oxiran-2-ylmethoxy)-1H-indol-3-yl]-N-tritylethanamine is a complex organic compound that features an indole core with an oxirane (epoxide) group and a tritylethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(oxiran-2-ylmethoxy)-1H-indol-3-yl]-N-tritylethanamine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of an indole derivative with an epoxide-containing reagent under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate to facilitate the formation of the oxirane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of efficient purification techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-[5-(oxiran-2-ylmethoxy)-1H-indol-3-yl]-N-tritylethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like ammonia or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring can yield diols, while reduction can produce alcohols. Nucleophilic substitution can result in the formation of various substituted indole derivatives .

Scientific Research Applications

2-[5-(oxiran-2-ylmethoxy)-1H-indol-3-yl]-N-tritylethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(oxiran-2-ylmethoxy)-1H-indol-3-yl]-N-tritylethanamine involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, leading to changes in protein function. This interaction can affect various biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(oxiran-2-ylmethoxy)-1H-indol-3-yl]-N-tritylethanamine is unique due to its indole core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C32H30N2O2

Molecular Weight

474.6 g/mol

IUPAC Name

2-[5-(oxiran-2-ylmethoxy)-1H-indol-3-yl]-N-tritylethanamine

InChI

InChI=1S/C32H30N2O2/c1-4-10-25(11-5-1)32(26-12-6-2-7-13-26,27-14-8-3-9-15-27)34-19-18-24-21-33-31-17-16-28(20-30(24)31)35-22-29-23-36-29/h1-17,20-21,29,33-34H,18-19,22-23H2

InChI Key

SKABPGQSLFTFTE-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC2=CC3=C(C=C2)NC=C3CCNC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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